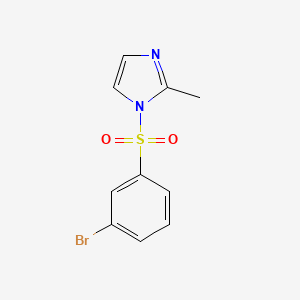

1-(3-bromo-benzenesulfonyl)-2-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

1056454-92-2 |

|---|---|

Molecular Formula |

C10H9BrN2O2S |

Molecular Weight |

301.16 g/mol |

IUPAC Name |

1-(3-bromophenyl)sulfonyl-2-methylimidazole |

InChI |

InChI=1S/C10H9BrN2O2S/c1-8-12-5-6-13(8)16(14,15)10-4-2-3-9(11)7-10/h2-7H,1H3 |

InChI Key |

LMZQPEFGMQKPSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-benzenesulfonyl)-2-methyl-1H-imidazole typically involves the reaction of 3-bromobenzenesulfonyl chloride with 2-methylimidazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-benzenesulfonyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, leading to the formation of sulfoxides or sulfones.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl or alkyl-aryl compounds.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including 1-(3-bromo-benzenesulfonyl)-2-methyl-1H-imidazole. Research indicates that compounds with similar imidazole structures exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For example, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, indicating significant antibacterial efficacy .

Anti-Cancer Activity

Compounds containing imidazole rings are often explored for their anticancer properties. The synthesis of various substituted imidazoles has been linked to the development of drugs targeting neoplastic diseases, such as leukemia. The structural modifications involving sulfonyl groups can enhance the selectivity and potency of these compounds against cancer cells .

Synthesis of Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. It can be utilized in the preparation of substituted pyrimidinylamino-benzamides, which have been documented for their therapeutic applications in treating various cancers. The synthetic routes often involve multi-step reactions where this compound acts as a crucial building block .

Functional Materials

Imidazole derivatives are also being investigated for their roles in creating functional materials, such as polymers and catalysts. The sulfonyl group enhances solubility and stability, making these compounds suitable for incorporation into polymer matrices or as ligands in coordination chemistry.

Catalysis

The presence of the imidazole moiety can facilitate catalytic processes, particularly in organic synthesis. Studies suggest that imidazole-based compounds can act as effective catalysts in various reactions, including those involving carbon-carbon bond formation and oxidation processes.

Case Study: Antimicrobial Screening

In a recent screening campaign, derivatives of imidazoles were evaluated for their antimicrobial activity against a panel of bacteria and fungi. Compounds structurally related to this compound demonstrated promising results against resistant strains, underscoring the potential for further development into therapeutic agents .

Research on Synthesis Techniques

Innovative synthetic methodologies have been developed to produce this compound efficiently. These methods often involve palladium-catalyzed reactions that allow for precise control over the reaction conditions, yielding high-purity products suitable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-(3-bromo-benzenesulfonyl)-2-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Lipophilicity : The trifluoromethyl group in 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole significantly increases logP values, favoring blood-brain barrier penetration compared to the parent compound .

- Reactivity : Bromine at the 3-position on the benzene ring facilitates electrophilic substitution reactions, whereas bromine in aliphatic chains (e.g., 2-(3-bromopropyl)-1-methyl-1H-imidazole) promotes nucleophilic displacement .

Physical and Electronic Properties

- Crystal Packing : Unlike zinc-coordinated 2-methylimidazole derivatives (e.g., ), this compound likely forms layered structures via π-π stacking of aromatic rings and sulfonyl-oxygen hydrogen bonds .

- Electronic Effects : The electron-withdrawing sulfonyl group reduces electron density on the imidazole ring compared to 2-methyl-1-trityl-1H-imidazole (), altering UV-Vis absorption and redox behavior .

Biological Activity

1-(3-bromo-benzenesulfonyl)-2-methyl-1H-imidazole is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound features a bromo-substituted benzene ring attached to a sulfonyl group and a methyl-substituted imidazole. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole compounds possess activity against various strains of bacteria and fungi:

- Minimum Inhibitory Concentration (MIC) : Compounds in the imidazole class have been reported with MIC values as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . Although specific data for this compound is limited, its structural similarity suggests potential antimicrobial efficacy.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA (predicted) | < 0.25 |

| Indole-imidazole analogs | MRSA (actual) | ≤ 0.25 |

| Benzimidazole derivatives | Candida albicans | 3.9 |

Anticancer Activity

Imidazole derivatives have also been studied for their anticancer properties. A notable study indicated that certain imidazolium salts exhibited IC50 values of 57.4 µM for colorectal cancer cells (DLD-1) and 79.9 µM for breast cancer cells (MCF-7) . The mechanism involves the induction of apoptosis through interactions with nuclear DNA.

- Mechanism of Action : The compound may induce p53-mediated pathways, leading to programmed cell death in cancerous cells.

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Imidazolium salt | DLD-1 | 57.4 |

| Imidazolium salt | MCF-7 | 79.9 |

| This compound (predicted) | Various cancer lines | TBD |

Anti-inflammatory Activity

Imidazole compounds are recognized for their anti-inflammatory effects. For example, some derivatives have been shown to inhibit the NF-κB transcription factor, which plays a crucial role in inflammatory responses .

- Inhibition of Pro-inflammatory Mediators : Compounds similar to this compound may reduce levels of inflammatory cytokines and nitric oxide in macrophages.

Case Studies

Several studies highlight the promising biological activities of imidazole derivatives:

- Antimicrobial Efficacy : A study evaluated a series of substituted benzimidazoles against various pathogens, showing significant antibacterial activity and low cytotoxicity .

- Cancer Cell Studies : Another investigation into imidazolium salts revealed their effectiveness against resistant cancer cell lines, indicating potential therapeutic applications for compounds like this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(3-bromo-benzenesulfonyl)-2-methyl-1H-imidazole?

- Answer : The compound can be synthesized via sulfonylation of 2-methylimidazole using 3-bromobenzenesulfonyl chloride under anhydrous conditions (e.g., dry dichloromethane or THF) with a base like triethylamine to scavenge HCl. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Characterization by / NMR should reveal distinct peaks: the sulfonyl group deshields adjacent protons (δ 7.5–8.5 ppm for aromatic protons), while the imidazole methyl group appears at δ 2.5–2.7 ppm .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Answer :

- NMR : NMR identifies aromatic protons (δ 7.5–8.5 ppm for bromobenzene and imidazole protons) and the methyl group (δ 2.5–2.7 ppm). NMR confirms the sulfonyl carbon (δ ~140 ppm) and imidazole carbons (δ 120–135 ppm).

- HRMS : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (, expected [M+H] = 313.9502).

- IR : Strong S=O stretching vibrations near 1350–1150 cm confirm sulfonation .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of the bromine substituent for targeted applications?

- Answer : The bromine atom at the 3-position of the benzene ring enables cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts). Reaction conditions (e.g., Pd(PPh), NaCO, DME/HO, 80°C) should be optimized via Design of Experiments (DoE) to maximize yield. Monitor reaction progress by HPLC and characterize products via NMR to confirm coupling efficiency (e.g., disappearance of the bromine-coupled aromatic proton) .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions?

- Answer : Single-crystal X-ray diffraction (using SHELXL ) reveals bond lengths (e.g., S–O ≈ 1.43 Å, C–Br ≈ 1.89 Å) and torsional angles between the sulfonyl and imidazole groups. Packing analysis (e.g., via Mercury software) identifies π-π stacking (3.5–4.0 Å) or hydrogen bonds (e.g., imidazole N–H∙∙∙O=S). Compare with structurally similar compounds (e.g., zinc-coordinated imidazole sulfonates ).

Q. What computational approaches predict the compound’s binding affinity for kinase targets (e.g., EGFR)?

- Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of EGFR (PDB: 1M17). Parameterize the sulfonyl group as a hydrogen-bond acceptor and the bromine as a hydrophobic moiety. Validate results with MD simulations (AMBER) to assess binding stability. Compare with experimental IC values from kinase inhibition assays .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.